Quino[6,5-f]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
218-14-4 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
quinolino[6,5-f]quinoline |
InChI |
InChI=1S/C16H10N2/c1-3-13-11-5-8-16-14(4-2-10-18-16)12(11)6-7-15(13)17-9-1/h1-10H |
InChI Key |
QEVBPWGFJKJQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C=CC=N4)N=C1 |
Origin of Product |
United States |
Synthesis and Chemical Reactivity
Synthetic Methodologies for the Quino[6,5-f]quinoline Scaffold
The synthesis of the this compound scaffold can be approached through various methods, often building upon established quinoline (B57606) synthesis reactions. Common strategies involve the construction of the fused ring system from smaller, more readily available precursors.
One of the classical methods for quinoline synthesis that can be adapted is the Skraup synthesis , which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. numberanalytics.comnih.gov Modifications of this and other named reactions like the Doebner-von Miller reaction and the Friedländer synthesis are often employed to build the complex framework of this compound. nih.gov For instance, a multi-step synthesis might involve the creation of a substituted quinoline which is then further reacted to form the second fused quinoline ring.
More modern synthetic approaches may utilize metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings , to construct the carbon-carbon and carbon-nitrogen bonds necessary to form the fused system. nih.gov These methods often offer greater control over the substitution pattern and can lead to higher yields under milder conditions.
Reactivity and Functionalization of the Core Structure
The reactivity of the this compound core is influenced by the electron-withdrawing nature of the two nitrogen atoms. This generally makes the ring system less susceptible to electrophilic aromatic substitution compared to benzene (B151609). When such reactions do occur, they are likely to proceed at specific positions dictated by the electronic distribution within the molecule. uomustansiriyah.edu.iq
Conversely, the electron-deficient nature of the rings makes them more susceptible to nucleophilic attack. This reactivity can be exploited to introduce a variety of functional groups onto the core structure. For example, reactions with organometallic reagents or strong nucleophiles can lead to the addition of substituents at specific positions. uomustansiriyah.edu.iq
Functionalization can also be achieved by first introducing reactive groups onto the precursor molecules before the final ring-closing step. This allows for the synthesis of a wider range of derivatives with tailored properties.
Advanced Spectroscopic Characterization and Elucidation of Quino 6,5 F Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For Quino[6,5-f]quinoline, a complete NMR analysis would provide unambiguous proof of its complex aromatic structure.
Carbon NMR (¹³C-NMR) for Carbon Skeleton Elucidation
Complementing the ¹H-NMR, a ¹³C-NMR spectrum would reveal the chemical environment of each carbon atom in the this compound skeleton. The spectrum would be expected to show a number of distinct signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would differentiate between carbons in the different rings and those at the ring junctions. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic structure of this compound.
Investigation of Concentration-Dependent NMR Chemical Shifts and Aromatic Stacking Interactions
The planar and electron-rich nature of the this compound system suggests a propensity for π-π stacking interactions in solution. uncw.eduuncw.edu Such interactions can be investigated by studying the changes in NMR chemical shifts as a function of concentration. uncw.eduuncw.edu As the concentration increases, intermolecular stacking becomes more prevalent, leading to changes in the magnetic shielding of the aromatic protons. uncw.eduuncw.edu An upfield or downfield shift of specific proton signals with increasing concentration would provide evidence for and insights into the geometry of these non-covalent interactions. However, without experimental data for this compound, a discussion on this topic remains theoretical.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy provides information about the functional groups and vibrational modes of a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), and a series of complex bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=C and C=N stretching vibrations, as well as in-plane and out-of-plane bending vibrations of the fused aromatic system. These bands, when compared with theoretical calculations, could confirm the molecular structure.
Mass Spectrometry for Molecular Formula and Fragment Analysis (e.g., HRMS, LC/MS)
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, as well as for obtaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) of this compound would be expected to provide a highly accurate mass measurement, confirming its elemental composition of C₁₆H₁₀N₂. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) would be useful for analyzing the purity of the compound and studying its fragmentation pattern upon ionization. This pattern would yield valuable clues about the stability of the fused ring system and the pathways through which it breaks apart, further corroborating its structure.
Theoretical and Computational Chemistry of Quino 6,5 F Quinoline
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structures and properties of molecular systems. nih.gov It offers a balance between computational cost and accuracy, making it suitable for medium to large molecules like Quino[6,5-f]quinoline. By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies calculations. For studying excited states and spectroscopic properties, Time-Dependent DFT (TD-DFT) is the corresponding established method. scirp.org
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Energy Levels)
The electronic character of this compound is defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the molecule's ability to donate electrons, characterizing it as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govscirp.org
A large energy gap implies high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests the molecule is more polarizable and reactive, often termed a "soft" molecule, as electronic transitions are more easily induced. nih.gov In fused N-heterocyclic systems, the distribution of electron density in the HOMO and LUMO is spread across the π-conjugated framework. For quinoline (B57606) derivatives, the HOMO is often distributed over the entire fused ring system, while the LUMO can be more localized on specific rings or moieties. nih.gov For instance, in some quinoline-amide derivatives, the HOMO density is spread across the quinoline and amide groups, whereas the LUMO density is concentrated primarily on the quinoline ring. nih.gov
DFT calculations, for example using the B3LYP functional with a 6-31+G(d,p) basis set for the parent quinoline, have been used to determine these energy levels. scirp.org
Table 1: Representative Calculated FMO Energies and Gaps for Quinoline Derivatives Note: These values are for illustrative purposes based on calculations for related quinoline structures and are not specific to this compound. The exact values for this compound would require specific calculations.
| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Quinoline (B3LYP/6-31+G(d,p)) | -6.646 | -1.816 | 4.83 | scirp.org |
| Quinoline-amide deriv. 6a | - | - | 3.720 | nih.gov |
| Quinoline-amide deriv. 6t | - | - | 3.640 | nih.gov |
| Quinoline-amide deriv. 6aw | - | - | 1.878 | nih.gov |
Geometry Optimization and Conformational Analysis
A fundamental application of DFT is geometry optimization, which computationally determines the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on the potential energy surface. nih.gov This process calculates equilibrium bond lengths, bond angles, and dihedral angles. For planar aromatic systems like this compound, the optimized geometry is expected to be largely planar, though minor deviations can occur.
In computational studies of fused heterocyclic systems, geometry optimization is the first step before calculating other properties. researchgate.net For example, in studies of phenyl quinoline-2-carboxylate, DFT calculations were used to refine geometries obtained from X-ray crystallography, showing slight changes in dihedral angles between the quinoline and phenyl rings when moving from the crystalline state to the gas phase. mdpi.com Similarly, computational evaluation of fused medium-sized heterocyclic systems relies on DFT to characterize different ring conformations and their relative stabilities. nih.gov This analysis is crucial as the molecular shape influences its interactions and properties. nih.gov
Vibrational Frequency Calculations and Spectroscopic Property Prediction
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated vibrational spectrum with experimental data serves as a powerful tool for structural confirmation. mdpi.com For instance, in an analysis of 5,8-quinolinedione (B78156) derivatives, DFT calculations helped assign the characteristic vibrational frequencies for C=O, C-N, C-C, and C-H groups, and the strong correlation between calculated and experimental spectra validated the molecular structures. mdpi.com
Furthermore, TD-DFT is employed to predict electronic absorption spectra (UV-Vis). scirp.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands. scirp.orgmdpi.com For the parent quinoline molecule, TD-DFT calculations have been used to assign the electronic transitions observed in its UV-Vis spectrum. scirp.org This predictive capability is invaluable for designing molecules with specific optical properties.
Prediction of Acidity and Basicity (pKaH)
The basicity of nitrogen heterocycles is a key property influencing their chemical behavior and biological function. DFT provides robust methods for predicting the proton affinity and the corresponding pKaH values (the pKa of the conjugate acid). Several computational protocols exist, often involving thermodynamic cycles or linear relationships with calculated quantum chemical descriptors. researchgate.netyoutube.com
For quinazoline (B50416) derivatives, a strong linear correlation was found between experimental pKa values and DFT-calculated descriptors, particularly the atomic charge on the nitrogen atom (Q(N)). researchgate.net Methods like these can be applied to this compound to predict the relative basicity of its two nitrogen atoms. Another approach involves correlating the pKb with the calculated Minimum Surface Electrostatic Potential (VS,min) near the nitrogen's lone pair, which has shown good results for primary, secondary, and tertiary amines. joaquinbarroso.com The choice of DFT functional and basis set, along with the inclusion of a solvent model (like the Solvation Model based on Density, SMD), is critical for achieving high accuracy. nih.gov
Analysis of Tautomerism and Thermodynamic Parameters
DFT is a valuable tool for studying tautomerism by calculating the relative energies and thermodynamic stabilities of different tautomeric forms. For a molecule like this compound, while the parent structure is stable, substituted derivatives (e.g., with hydroxyl groups) could potentially exist in different tautomeric forms. DFT calculations can determine the equilibrium populations of these tautomers in various environments (gas phase or solution). purdue.edu
In addition to relative energies, DFT frequency calculations provide access to important thermodynamic parameters. By analyzing the vibrational modes, one can compute zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, and entropy at a given temperature. scirp.org These parameters are essential for a complete thermodynamic description of the molecule and for understanding the energetics of reactions in which it participates.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. libretexts.orgwikipedia.org The energy and symmetry of these orbitals are paramount in determining the feasibility and outcome of a chemical reaction. ethz.ch
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.gov These descriptors provide a conceptual framework for understanding chemical behavior.
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. researchgate.net
Electronegativity (χ): Defined as the negative of the chemical potential (χ = -μ).
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η). researchgate.net
These descriptors, derived from DFT calculations, are instrumental in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. nih.govpku.edu.cn
Molecular Dynamics (MD) Simulations in Understanding Molecular Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. For a molecule like this compound, MD simulations could offer significant insights into its structural dynamics, conformational flexibility, and interactions with its environment.
Research Focus of Hypothetical MD Simulations:
Solvation Dynamics: MD simulations would be instrumental in understanding how this compound interacts with various solvents. By simulating the compound in explicit solvent environments (e.g., water, ethanol, or non-polar solvents), researchers could analyze the formation and stability of solvation shells, the orientation of solvent molecules around the aromatic system, and the energetic contributions of these interactions.
Aggregate Behavior: As a planar aromatic molecule, this compound is expected to exhibit self-aggregation in solution through π-π stacking. MD simulations could model the process of dimerization and the formation of larger aggregates, providing information on the preferred stacking geometries (e.g., parallel-displaced vs. T-shaped) and the free energy of association.
Conformational Analysis: While this compound is a rigid molecule, MD simulations can explore subtle conformational changes, such as out-of-plane vibrations and ring puckering, which can influence its electronic properties and reactivity.
Illustrative Data from a Hypothetical MD Simulation:
The following table represents the kind of data that could be generated from an MD simulation of this compound in an aqueous solution to understand its aggregation behavior.
| Simulation Parameter | Hypothetical Value/Observation | Significance |
| Simulation Time | 100 ns | Allows for the observation of molecular aggregation and equilibrium dynamics. |
| Potential Energy | -15,000 kcal/mol | Indicates the overall stability of the simulated system. |
| Radial Distribution Function (g(r)) | Peak at 3.5 Å between centers of mass | Suggests a characteristic distance for π-π stacking between this compound molecules. |
| Solvent Accessible Surface Area (SASA) | Decreases over time | Indicates the aggregation of molecules, reducing their exposure to the solvent. |
Natural Bonding Orbital (NBO) and Molecular Electrostatic Potential (MEP/ESP) Analysis
Natural Bonding Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are two computational techniques that provide a detailed picture of the electronic structure of a molecule.
Natural Bonding Orbital (NBO) Analysis:
NBO analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. rsc.org This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.
For this compound, an NBO analysis would reveal:
The nature of the C-C and C-N bonds within the fused ring system.
The hybridization of the atoms.
The extent of π-electron delocalization across the entire molecule.
The energies of interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are indicative of stabilizing delocalization effects.
Molecular Electrostatic Potential (MEP/ESP) Analysis:
The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack.
An MEP analysis of this compound would likely show:
Regions of high negative potential around the nitrogen atoms due to their lone pairs of electrons, making them likely sites for protonation or coordination to metal ions.
Regions of positive potential associated with the hydrogen atoms.
A delocalized π-system with varying electron density, influencing its interaction with other molecules.
Illustrative Data from a Hypothetical NBO/MEP Analysis:
| Analysis Type | Hypothetical Finding for this compound | Implication |
| NBO | Strong stabilization energy (E2) for π(C=C) -> π*(C=C) interactions. | Indicates significant π-electron delocalization across the fused rings, contributing to the molecule's aromaticity and stability. |
| NBO | Natural atomic charge on Nitrogen atoms is negative (e.g., -0.5 e). | Confirms the electronegative character of the nitrogen atoms. |
| MEP | Most negative potential located near the nitrogen atoms. | Predicts that these nitrogen atoms are the primary sites for electrophilic attack or hydrogen bonding. |
| MEP | Positive potential distributed over the hydrogen atoms. | Suggests these are sites for interaction with nucleophiles. |
Computational Approaches to Intermolecular Interactions (e.g., π-π Stacking, Dipole-Dipole)
The study of intermolecular interactions is crucial for understanding the properties of materials and biological systems. For aromatic molecules like this compound, non-covalent interactions such as π-π stacking and dipole-dipole forces are particularly important.
Computational Methods:
High-level quantum chemical calculations, such as Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) or Møller-Plesset perturbation theory (MP2), are employed to accurately model these weak interactions. These methods can calculate the binding energies of dimers and larger clusters, as well as elucidate the preferred geometries of interaction.
Focus of Intermolecular Interaction Studies on this compound:
π-π Stacking: Calculations would focus on determining the most stable arrangement of a this compound dimer. This would involve comparing the binding energies of different configurations, such as face-to-face, parallel-displaced, and T-shaped orientations.
Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the nitrogen atoms can act as hydrogen bond acceptors. Computational studies could model the interaction of this compound with potential hydrogen bond donors, such as water or alcohols.
Illustrative Data from a Hypothetical Study of Intermolecular Interactions:
| Interaction Type | Dimer Configuration | Hypothetical Binding Energy (kcal/mol) | Significance |
| π-π Stacking | Parallel-Displaced | -12.5 | This configuration is likely the most stable, indicating a preference for offset stacking to minimize π-electron repulsion. |
| π-π Stacking | Face-to-Face | -8.0 | Less stable than the parallel-displaced arrangement. |
| π-π Stacking | T-shaped | -7.5 | Indicates a significant but weaker interaction compared to stacking. |
| Dipole-Dipole | Anti-parallel | -3.0 | The contribution of dipole-dipole forces to the overall binding energy. |
Photophysical Investigations of Quino 6,5 F Quinoline Systems
Absorption and Emission Spectroscopy
The absorption and emission of light by quino[6,5-f]quinoline systems are governed by the electronic transitions within their π-conjugated framework. The introduction of nitrogen atoms into the pyrene-like core significantly influences these properties.
The UV-Visible absorption spectra of this compound and its derivatives are characterized by multiple bands corresponding to π-π* transitions. As a nitrogen-containing analogue of pyrene (B120774), 4,9-diazapyrene (B15495871) exhibits strong π-π stacking interactions, which can influence its absorption profile. researchgate.net The absorption spectra of cationic forms, such as 4,9-diazapyrenium derivatives, have been studied, revealing the influence of charge on the electronic transitions. rsc.org The presence of substituents can further modify the absorption maxima and molar absorptivity. For instance, dihalogenated 4,9-diazapyrenes are key intermediates used to create a variety of diazapyrene-based π-conjugated systems, and their absorption properties are a subject of interest. researchgate.net
| Compound/Derivative | Solvent/Conditions | Absorption Maxima (λ_max) [nm] | Reference |
| 4,9-Diazapyrenium derivatives | Aqueous solution (pH 5) | Not specified | rsc.org |
| Dihalogenated 4,9-diazapyrenes | Not specified | Not specified | researchgate.net |
This compound systems can exhibit fluorescence, with the emission properties being sensitive to their chemical environment and molecular structure. The emission spectra of 4,9-diazapyrene have been recorded, providing insight into its fluorescent behavior. researchgate.net Studies on 4,9-diazapyrenium derivatives have shown that these compounds can form stacked complexes with nucleotides, and this interaction can be monitored through changes in their fluorescence. rsc.org The emission maxima are influenced by the electronic nature of the molecule and the solvent polarity.
| Compound/Derivative | Solvent/Conditions | Emission Maxima (λ_em) [nm] | Reference |
| 4,9-Diazapyrene | Solid State | ~450 - 550 | researchgate.net |
| 4,9-Diazapyrenium derivatives | Aqueous solution (pH 5) | Not specified | rsc.org |
Quantum Yield Determination and Efficiency Studies
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For substituted pyrenes, including 4,9- and 4,10-substituted derivatives, moderate to high fluorescence quantum yields have been reported. rsc.org The quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, under identical experimental conditions. bjraylight.com The presence of non-fluorescent chromophores can significantly suppress the calculated apparent quantum yields. frontiersin.org
The quantum yield can be influenced by various factors, including the rigidity of the molecular structure, the nature of substituents, and the solvent environment. For instance, the introduction of different substituents on the pyrene core can tune the photophysical properties, leading to variations in the quantum yield. doi.org
| Compound Class | General Observation | Reference |
| 4,9- and 4,10-Substituted Pyrenes | Moderate to high fluorescence quantum yields | rsc.org |
Solvatochromic Effects on Optical Properties
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a phenomenon observed in many dye molecules, including those with a donor-acceptor architecture. The optical properties of this compound systems can be expected to exhibit solvatochromic shifts, particularly when substituted with electron-donating and electron-accepting groups, which can lead to a significant change in the dipole moment upon electronic excitation.
Intramolecular Charge Transfer (ICT) Phenomena
Azapyrenes, which include 4,9-diazapyrene (this compound), are recognized as valuable scaffolds for constructing "push-pull" π-conjugated chromophores. rsc.org These systems, featuring electron-donating and electron-accepting moieties, can exhibit intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from the donor part of the molecule to the acceptor part, leading to a highly polarized excited state.
This charge-separated excited state often has distinct properties from the locally excited state, including a larger dipole moment and a red-shifted, broad, and structureless emission band, particularly in polar solvents. The efficiency and characteristics of the ICT process are highly dependent on the nature of the donor and acceptor groups, the linker connecting them, and the surrounding solvent medium. The study of ICT is crucial for the design of molecules for applications in nonlinear optics, molecular electronics, and fluorescent sensing. rsc.orgepa.gov The presence of the electron-accepting diazapyrene core makes this compound a promising platform for developing materials with pronounced ICT properties. rsc.org
Biomolecular Interaction Mechanisms of Quino 6,5 F Quinoline
Nucleic Acid Binding Studies
DNA Binding Modes: Intercalation vs. Groove Binding
There are no available scientific studies that have investigated the DNA binding properties of Quino[6,5-f]quinoline. Research on other polycyclic aromatic and aza-aromatic compounds shows that they can interact with DNA through two primary modes: intercalation, where the planar molecule inserts between the base pairs of the DNA double helix, or groove binding, where the molecule fits into the minor or major groove of the DNA. The specific mode and affinity of binding are determined by the molecule's size, shape, charge, and the nature of its substituents. For this compound, such investigations have not been published.
Interaction with DNA Topoisomerases and Cleavable Complex Formation
No research data could be located regarding the interaction of this compound with DNA topoisomerases. DNA topoisomerases are essential enzymes that manage the topological states of DNA. Many quinoline-based compounds are known to target these enzymes, often by stabilizing the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle, which leads to DNA strand breaks. However, whether this compound exhibits such activity remains uninvestigated.
Protein Binding and Conformational Modulation
Interaction with Human Serum Albumin (HSA) and Antioxidant Activity Modulation
There is no published research on the binding of this compound to Human Serum Albumin (HSA) or its potential to modulate the antioxidant activity of this protein. HSA is the most abundant protein in human blood plasma and a major transporter for numerous endogenous and exogenous substances. The binding of compounds to HSA can significantly influence their distribution, metabolism, and efficacy. Furthermore, while various quinoline (B57606) derivatives have been studied for their antioxidant properties and their ability to affect HSA's capacity to scavenge free radicals, no such data exists specifically for this compound.
Binding to Specific Enzymes (e.g., DHODH, Acetylcholinesterase, Carbonic Anhydrase)
Specific studies on the binding of this compound to Dihydroorotate Dehydrogenase (DHODH), Acetylcholinesterase (AChE), or Carbonic Anhydrase (CA) have not been found in the scientific literature. These enzymes are important therapeutic targets for various diseases.
DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.
AChE is crucial for neurotransmission and a target in Alzheimer's disease therapy.
Carbonic Anhydrases are involved in numerous physiological processes, and their inhibitors are used as diuretics and for treating glaucoma. While other quinoline derivatives have been explored as inhibitors for these enzymes, the inhibitory potential of this compound has not been reported.
Molecular Recognition and Selectivity
Due to the absence of studies on its interactions with nucleic acids or proteins, there is no information available on the molecular recognition and selectivity of this compound. Understanding the specific molecular features that would govern its binding to one biological target over others is crucial for assessing its potential as a selective bioactive compound. This area remains to be explored.
Theoretical Modeling of Biomolecular Interactions (e.g., Molecular Docking)nih.gov
Theoretical modeling, encompassing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, serves as a powerful computational tool in drug discovery and medicinal chemistry. These methods are frequently employed to predict and analyze the interactions between a small molecule, such as a quinoline derivative, and a biological target at the molecular level. This approach can elucidate binding affinities, identify key interacting amino acid residues, and guide the rational design of more potent and selective inhibitors.
For the broader class of quinoline compounds, numerous studies have utilized theoretical modeling to investigate their biomolecular interactions. For instance, molecular docking has been applied to understand how quinoline derivatives bind to various protein targets, including enzymes and receptors involved in cancer, infectious diseases, and other pathological conditions. nih.govnih.govnih.govnih.gov These computational analyses often reveal crucial interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. nih.gov
However, a comprehensive search of scientific literature and chemical databases indicates a notable absence of specific research focused on the theoretical modeling of biomolecular interactions for the precise compound This compound . While the existence of this chemical entity is confirmed indianchemicalsociety.com, detailed studies employing molecular docking or other computational methods to explore its interactions with biological macromolecules have not been published.
The general methodologies applied to other quinoline derivatives provide a framework for how such an investigation could be conducted for this compound. This would typically involve:
Target Identification: Selecting a biologically relevant protein target.
In Silico Modeling: Using computational software to predict the binding pose and affinity of this compound within the active site of the target protein.
Analysis of Interactions: Examining the specific molecular interactions that contribute to the binding.
Without such dedicated studies, any discussion of the biomolecular interaction mechanisms of this compound through theoretical modeling would be purely speculative. The scientific community has extensively explored various other quinoline derivatives, but this compound itself remains an uninvestigated molecule in this regard. biointerfaceresearch.combenthamscience.comjptcp.comresearchgate.netnih.gov Therefore, no data tables or detailed research findings on its theoretical biomolecular interactions can be provided at this time.
Coordination Chemistry and Metal Complexes of Quino 6,5 F Quinoline
Formation of Coordination Compounds with Transition and Main Group Metals
There is no specific information available in the scientific literature regarding the formation of coordination compounds between Quino[6,5-f]quinoline and transition or main group metals. Generally, nitrogen-containing heterocyclic compounds like quinoline (B57606) act as Lewis bases, donating their lone pair of electrons to a metal center to form a coordinate bond. nih.govbeilstein-journals.org It can be postulated that the two nitrogen atoms in the this compound structure could potentially coordinate to metal ions. However, without experimental evidence, the reactivity, stability, and stoichiometry of any such potential complexes remain unknown.
Ligand Design and Chelation Properties
The design of ligands is a crucial aspect of coordination chemistry, influencing the properties of the resulting metal complex. The rigid, planar structure of this compound presents a unique scaffold. The relative positioning of the two nitrogen atoms suggests it could potentially act as a bidentate chelating ligand, where both nitrogen atoms bind to the same metal center. This chelation would likely form a stable five- or six-membered ring with the metal ion, a common feature in stable coordination complexes. However, there are no published studies that explore the design of this compound as a specific chelating agent or detail its chelation properties, such as its binding affinity and selectivity for different metal ions.
Supramolecular Assemblies Involving this compound Ligands
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Aromatic systems like this compound could potentially participate in the formation of larger supramolecular structures through π-π stacking interactions, in addition to any coordination bonds. If used as a linker in coordination polymers or metal-organic frameworks (MOFs), its rigid nature could lead to well-defined and potentially porous architectures. At present, there is no literature available that describes the use of this compound in the construction of such supramolecular assemblies.
Metal-Assisted Transformations and Reaction Mechanisms
The coordination of a ligand to a metal center can significantly alter the ligand's reactivity, enabling metal-assisted transformations. For other quinoline derivatives, metal coordination can facilitate reactions such as catalysis or the activation of certain bonds. For this compound, one could hypothesize that metal coordination might influence its electronic properties, potentially leading to novel catalytic activities or reaction pathways. Nevertheless, the absence of studies on its metal complexes means that no metal-assisted transformations or associated reaction mechanisms involving this specific compound have been reported.
Advanced Applications of Quino 6,5 F Quinoline in Materials Science
Development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of the quinoline (B57606) moiety makes it a promising component for electron-transporting and light-emitting materials in organic electronic devices. nih.govresearchgate.net While research often focuses on the broader class of quinoline derivatives, the principles and findings are highly relevant to the potential of Quino[6,5-f]quinoline.
Electron Transport Layer Materials
In Organic Light-Emitting Diodes (OLEDs), efficient electron injection and transport are crucial for high performance. Quinoline-based materials are recognized for their electron-transporting capabilities. nih.gov For instance, quinoline-modified phenanthroline derivatives have been successfully designed as n-type exciplex host partners for highly efficient and stable deep-red OLEDs. These materials facilitate electron transport, leading to improved device performance. Polyquinolines, a class of polymers incorporating the quinoline structure, exhibit excellent thermal stability and mechanical properties, making them suitable for use as electron transport layers (ETLs). nih.gov The fused aromatic structure of this compound suggests that it could be a valuable building block for creating novel electron transport materials with tailored electronic properties.
Luminescent Organic Materials
Quinoline derivatives are also integral to the development of luminescent materials for OLEDs. They are known to form the basis of blue-emitting materials, which are essential for full-color displays. nih.govresearchgate.net For example, a blue-emitting OLED has been fabricated using a quinoline-based material, which acted as both the electron-transporting and blue-emitting layer. researchgate.net This device exhibited a bright blue emission with a narrow emission band. Furthermore, quinoline-based emitters have been developed for thermally activated delayed fluorescence (TADF) applications, which can significantly enhance the efficiency of OLEDs. Some of these materials also exhibit aggregation-induced emission (AIE) properties, which are beneficial for non-doped OLEDs. Given that 6-aminoquinoline (B144246) compounds show interesting luminescent properties, the incorporation of functional groups onto the this compound scaffold could lead to new and efficient luminescent materials. nih.gov
Photovoltaic Devices: Dye-Sensitized Solar Cells (DSSCs) and Polymer Solar Cells
The versatility of the quinoline structure has been extensively explored in the field of photovoltaics, particularly in dye-sensitized solar cells and polymer solar cells. researchgate.net
A wide-bandgap conjugated polymer, PNQx-2F2T, based on the quinoxalino[6,5-f]quinoxaline (NQx) fused ring unit, which is structurally related to this compound, has been synthesized and used as an electron donor in polymer solar cells (PSCs). This polymer demonstrated intense light absorption over a broad range and achieved power conversion efficiencies (PCEs) of up to 7.9% with a fullerene-based acceptor and 7.5% with a non-fullerene acceptor. The study highlighted the potential of this fused heterocyclic system for constructing high-performance photovoltaic polymers.
Molecular Sensing and Switches
The this compound scaffold holds significant promise for the development of molecular sensors and switches due to the inherent responsiveness of the quinoline moiety to its chemical environment.
Derivatives of quinoline have been successfully employed as fluorescent sensors for various analytes. For example, a rhodamine-quinoline based molecular switch has been synthesized that exhibits high selectivity for aluminum (Al³⁺) and fluoride (B91410) (F⁻) ions in aqueous solutions. This demonstrates the potential for creating highly specific chemosensors. Furthermore, quinoline-based molecular probes have been designed for monitoring zinc ions. Another innovative application involves the hypoxia-selective enzymatic conversion of 6-nitroquinoline (B147349) into a fluorescent helicene, pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. This process leads to a significant increase in fluorescence, offering a method for detecting low-oxygen conditions in biological systems. Theoretical studies have also explored the functionality of polysubstituted quinoline compounds as molecular switches, suggesting that their properties can be tuned by altering chemical substituents.
Self-Assembly and Nanostructure Formation with Tunable Electronic and Photonic Properties
The ability of molecules to self-assemble into well-defined nanostructures is a powerful tool in materials science for creating materials with novel properties. The planar and aromatic nature of this compound makes it a candidate for forming ordered assemblies through π-π stacking interactions. While specific research on the self-assembly of this compound is not extensively documented, the principles governing the self-organization of similar aromatic molecules suggest its potential.
The formation of nanostructures with tunable electronic and photonic properties is a key goal in this field. By modifying the this compound core with various functional groups, it may be possible to control the intermolecular interactions and, consequently, the morphology and optoelectronic characteristics of the resulting self-assembled structures. This could lead to the development of new materials for applications in nanoelectronics and photonics. The study of quinolino-fused 7-deazapurine ribonucleosides, which are complex derivatives, has shown that these molecules can be synthesized and exhibit fluorescent properties, hinting at the potential for creating functional, self-assembling systems based on the broader quinoline framework.
Fiber Optics and Photonics Applications
The application of this compound and its derivatives in fiber optics and photonics is an emerging area of research, driven by their potential for nonlinear optical (NLO) properties.
Quinoline-based molecules are known to be utilized in the design of materials with significant NLO responses. The electron-withdrawing nature of the quinoline ring can contribute to efficient intramolecular charge transfer, a key factor for NLO activity. Theoretical studies on quinoline derivatives have shown their potential for applications as third-order nonlinear optical materials. While direct applications of this compound in fiber optics have not been widely reported, its inherent electronic and structural features suggest it could be a valuable component in the development of new materials for photonic devices. This could include applications in optical switching, frequency conversion, and other NLO-based technologies. The synthesis of quinolino-fused deazapurine nucleosides with fluorescent properties further supports the potential of this class of compounds in photonic applications.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies
The application of modern catalytic systems represents a significant area of future work. nih.gov Transition-metal catalysis, particularly involving rhodium, is expected to be instrumental in forging new carbon-carbon and carbon-nitrogen bonds under mild conditions. nih.gov Recent advances in electrochemistry have enabled rhodium-catalyzed cascade C-H activation and alkyne annulation to build aza-polycyclic aromatic hydrocarbons (aza-PAHs), showcasing a modular and highly regioselective synthetic route. nih.gov Furthermore, mechanochemistry, such as ball milling, is emerging as a green chemistry approach. For instance, a stainless-steel-induced deoxygenative alkynylation of quinoline (B57606) N-oxides has been developed, offering a one-step method to functionalized quinolines. acs.org The development of novel ligands to precisely control reaction selectivity and the use of photoredox catalysis are also burgeoning trends, promising environmentally friendly pathways to highly functionalized Quino[6,5-f]quinoline derivatives.
| Synthetic Approach | Key Features | Potential Advantages | Relevant Research Area |
| Metalla-Electrocatalysis | Rhodium-catalyzed cascade C-H activation and alkyne annulation. nih.gov | High chemo- and regioselectivity, modular synthesis. nih.gov | Synthesis of Aza-Polycyclic Aromatic Hydrocarbons (Aza-PAHs). nih.gov |
| Mechanochemistry | Ball milling-induced deoxygenative alkynylation. acs.org | Green chemistry, one-step functionalization, avoids additional deoxygenation steps. acs.org | C-2 functionalization of N-heterocycles. acs.org |
| Multicomponent Reactions | One-pot synthesis from simple precursors. | High efficiency, reduced waste, rapid generation of derivatives. | Green synthesis of quinoline derivatives. nih.gov |
| Photoredox Catalysis | Light-mediated reactions. | Environmentally benign, access to highly functionalized products. | Modern synthetic methodologies. |
Advanced Computational Predictions and Simulations
Computational chemistry has become a vital tool for directing and expediting experimental research. For this compound, advanced computational methods are poised to make a significant impact. Density Functional Theory (DFT) is a powerful tool for studying aza-PAHs, allowing for the calculation of carbocation stabilities and the influence of heteroatoms on reactivity. rsc.org Such theoretical studies can elucidate reaction mechanisms and predict the regioselectivity of chemical transformations. rsc.org
Molecular dynamics (MD) simulations offer a way to study the interactions between quinoline derivatives and biological targets, such as enzymes. nih.gov These simulations provide insights into conformational stability, residue flexibility, and binding free energy, which can validate docking results and guide the design of potent inhibitors. nih.gov By analyzing parameters like the solvent-accessible surface area (SASA) and hydrogen bonding, researchers can understand the stability of ligand-protein complexes. nih.gov The integration of these computational techniques will enable the in-silico screening of novel this compound derivatives, prioritizing synthetic targets with the most desirable properties for various applications.
Integration of this compound in Multifunctional Systems
The distinctive photophysical and electronic properties of the this compound framework make it a prime candidate for incorporation into multifunctional systems. Future research is expected to concentrate on integrating this unit into larger, more intricate molecular structures to develop materials with combined, synergistic functionalities. For example, quinoline-based covalent organic frameworks (COFs) are being explored for high-performance photocatalytic applications. researchgate.net
The nitrogen atoms within the this compound core can serve as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs). These materials have potential uses in gas storage, separation, and catalysis. researchgate.net The inherent luminescence of many quinoline derivatives suggests that the this compound unit could be leveraged to create advanced sensory materials that respond to specific analytes. researchgate.net The development of this compound-containing polymers could also pave the way for new organic semiconductors with optimized charge transport properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The future trajectory of this compound research is situated at the vibrant intersection of chemistry and materials science. Translating fundamental chemical discoveries into practical technological innovations will necessitate strong collaborations among synthetic chemists, computational chemists, physicists, and materials scientists. A focal point of this interdisciplinary work will be the creation of new organic electronic materials. Through systematic modification of the this compound core and detailed investigation of the resulting structure-property relationships, scientists can fine-tune the electronic and optical characteristics to meet the specifications of next-generation electronic devices.
Furthermore, the exploration of this compound-based materials for biomedical purposes is a rapidly growing field. The design of biocompatible and functional materials for applications like bioimaging and sensing is a primary research goal. The development of this compound-based probes capable of selectively binding to and signaling the presence of specific biomolecules represents a significant, albeit challenging, objective. The synergy between cutting-edge synthetic chemistry and advanced materials characterization techniques will be indispensable for pushing this frontier forward.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
